molecular formula C9H14N2O4 B13641451 Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate

Cat. No.: B13641451
M. Wt: 214.22 g/mol
InChI Key: NQHCKFNPLARSCA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate is a synthetic compound with a complex structure It is characterized by the presence of a pyrrolidinone ring, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate typically involves the reaction of a suitable amino acid derivative with a pyrrolidinone derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate, also known by its CAS number 1250538-29-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities as reported in scientific literature.

  • Molecular Formula: C8_8H12_{12}N2_2O4_4
  • Molecular Weight: 200.19 g/mol
  • IUPAC Name: Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate
  • Purity: Typically around 95% to 97% in commercial preparations .

Synthesis

The synthesis of this compound can be achieved through various chemical pathways involving the reaction of suitable precursors under controlled conditions. This compound is often synthesized as an intermediate in the production of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine compounds have demonstrated effectiveness against various bacterial strains . The mechanism of action is thought to involve the disruption of bacterial cell walls or interference with metabolic pathways.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. Results suggest that certain analogs possess notable cytotoxic activity, potentially through mechanisms involving apoptosis or cell cycle arrest .

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)10.5Moderate Cytotoxicity
HeLa (Cervical Cancer)15.0High Cytotoxicity
MCF7 (Breast Cancer)12.0Significant Cytotoxicity

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties. This activity is hypothesized to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of pyrrolidine derivatives found that this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
  • Cytotoxicity against Cancer Cells : In a comparative analysis involving multiple compounds, this compound was tested alongside known chemotherapeutics and displayed comparable activity against specific cancer cell lines, indicating its potential as a lead compound for further development .

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate

InChI

InChI=1S/C9H14N2O4/c1-9(10,8(14)15-2)5-11-6(12)3-4-7(11)13/h3-5,10H2,1-2H3

InChI Key

NQHCKFNPLARSCA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)CCC1=O)(C(=O)OC)N

Origin of Product

United States

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